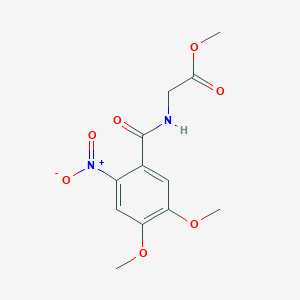
2-(5-methyl-2-furyl)-N-(5-methyl-2-pyridinyl)-4-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-methyl-2-furyl)-N-(5-methyl-2-pyridinyl)-4-quinolinecarboxamide, also known as GW3965, is a synthetic compound that belongs to a class of drugs known as liver X receptor (LXR) agonists. It was first synthesized in 2006 and has been extensively studied for its potential therapeutic uses in various diseases.
Wissenschaftliche Forschungsanwendungen
2-(5-methyl-2-furyl)-N-(5-methyl-2-pyridinyl)-4-quinolinecarboxamide has been extensively studied for its potential therapeutic uses in various diseases, including atherosclerosis, diabetes, and cancer. It has been shown to have anti-inflammatory, anti-atherosclerotic, and lipid-lowering effects. In addition, it has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Wirkmechanismus
2-(5-methyl-2-furyl)-N-(5-methyl-2-pyridinyl)-4-quinolinecarboxamide works by activating LXR, a nuclear receptor that regulates lipid metabolism and inflammation. It binds to LXR and induces the expression of genes that are involved in cholesterol efflux, fatty acid oxidation, and anti-inflammatory pathways. This leads to a decrease in cholesterol levels, a reduction in inflammation, and an improvement in insulin sensitivity.
Biochemical and Physiological Effects:
2-(5-methyl-2-furyl)-N-(5-methyl-2-pyridinyl)-4-quinolinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been found to decrease plasma triglyceride and cholesterol levels, increase high-density lipoprotein (HDL) cholesterol levels, and decrease low-density lipoprotein (LDL) cholesterol levels. It has also been found to decrease inflammation and improve insulin sensitivity. In addition, it has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(5-methyl-2-furyl)-N-(5-methyl-2-pyridinyl)-4-quinolinecarboxamide is that it is a highly selective LXR agonist, which means that it has a specific target and does not affect other receptors. This makes it a useful tool for studying the role of LXR in various diseases. However, one of the limitations of 2-(5-methyl-2-furyl)-N-(5-methyl-2-pyridinyl)-4-quinolinecarboxamide is that it is a synthetic compound and may not accurately mimic the effects of natural ligands. In addition, its effects may vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for research on 2-(5-methyl-2-furyl)-N-(5-methyl-2-pyridinyl)-4-quinolinecarboxamide. One area of interest is its potential therapeutic uses in atherosclerosis and other cardiovascular diseases. Another area of interest is its potential use in cancer therapy, either alone or in combination with other drugs. In addition, there is interest in developing more potent and selective LXR agonists that may have greater therapeutic potential. Overall, 2-(5-methyl-2-furyl)-N-(5-methyl-2-pyridinyl)-4-quinolinecarboxamide is a promising compound that has the potential to be used in the treatment of various diseases.
Synthesemethoden
The synthesis of 2-(5-methyl-2-furyl)-N-(5-methyl-2-pyridinyl)-4-quinolinecarboxamide involves a series of chemical reactions that start with the condensation of 2-acetyl-5-methylfuran and 2-aminopyridine to form 2-(5-methyl-2-furyl)-N-(5-methyl-2-pyridinyl)acetamide. This intermediate is then reacted with 4-chloro-3-nitrobenzoic acid to form the final product, 2-(5-methyl-2-furyl)-N-(5-methyl-2-pyridinyl)-4-quinolinecarboxamide. The synthesis process is complex and requires expertise in organic chemistry.
Eigenschaften
IUPAC Name |
2-(5-methylfuran-2-yl)-N-(5-methylpyridin-2-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-13-7-10-20(22-12-13)24-21(25)16-11-18(19-9-8-14(2)26-19)23-17-6-4-3-5-15(16)17/h3-12H,1-2H3,(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSUWJHNGFNVBJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(O4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-methylfuran-2-yl)-N-(5-methylpyridin-2-yl)quinoline-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,5-dichloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5740549.png)
![2,5-dimethyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5740551.png)
![3-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]-2H-chromen-2-one](/img/structure/B5740556.png)

![N-[bis(4-methylphenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B5740573.png)
![N-[3-(1-pyrrolidinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5740581.png)

![5-(4-fluorophenyl)-3-[4-(methylthio)benzylidene]-2(3H)-furanone](/img/structure/B5740590.png)
![N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}benzenesulfonamide](/img/structure/B5740594.png)
![N-(2,4-dichlorophenyl)-N'-[(1-ethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5740605.png)
![N-(4-acetylphenyl)-9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxamide](/img/structure/B5740606.png)
![N-(4-fluorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine](/img/structure/B5740633.png)